(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
This compound belongs to the 1,4-benzothiazine family, characterized by a sulfur- and nitrogen-containing heterocyclic core. Key structural features include:
- 1,1-Dioxido group: Enhances polarity and stabilizes the benzothiazine ring via resonance .
- 2,4-Dimethylphenyl methanone moiety: The aromatic ring with methyl groups at positions 2 and 4 may contribute to steric hindrance and lipophilicity.
Synthetic routes for analogous compounds (e.g., triazole derivatives in ) often involve condensation reactions between halogenated ketones and heterocyclic precursors, followed by recrystallization from ethanol or methanol .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-4-30-20-12-10-19(11-13-20)26-16-24(25(27)21-14-9-17(2)15-18(21)3)31(28,29)23-8-6-5-7-22(23)26/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLRVEPDEZWWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114871-88-3) is a member of the benzothiazine class of compounds, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 433.5 g/mol. The structure features a benzothiazine core with various functional groups that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₄S |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 1114871-88-3 |
Anticancer Properties
Recent studies have indicated that benzothiazine derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines. A notable study demonstrated that related compounds inhibited growth in leukemia and breast cancer xenograft models in mice, suggesting potential applications in oncology .
Anti-inflammatory Activity
Benzothiazine derivatives are also recognized for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. The specific compound under discussion has been associated with reduced inflammation markers in animal models .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It could affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer progression.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of benzothiazine derivatives similar to this compound in xenograft models. The results indicated a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues .
Study 2: Inflammatory Response
Another investigation focused on the anti-inflammatory properties of related compounds. In a zymosan-induced inflammation model in rats, administration of these derivatives led to a marked decrease in edema and inflammatory cytokines .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazine Core : This involves cyclization reactions that form the benzothiazine structure.
- Functional Group Modifications : Subsequent reactions introduce the dimethylphenyl and ethoxyphenyl groups.
- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Comparison with Similar Compounds
Core Structural Variations
The following analogs share the 1,4-benzothiazine backbone but differ in substituents (Table 1):
| Compound Name | Substituents on Benzothiazine Core | Methanone Substituent | Key Modifications |
|---|---|---|---|
| Target Compound | 4-(4-Ethoxyphenyl), 1,1-dioxido | 2,4-Dimethylphenyl | Ethoxy (electron-donating) |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-(4-Butylphenyl), 1,1-dioxido | Phenyl | Butyl (lipophilic) |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 4-(3-Methylphenyl), 7-fluoro, 1,1-dioxido | 4-Ethylphenyl | Fluoro (electron-withdrawing), Methyl |
Key Observations :
- Electronic Effects : The ethoxy group in the target compound contrasts with electron-withdrawing fluoro () or lipophilic butyl () groups, altering charge distribution and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
